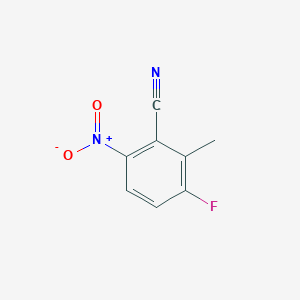

3-Fluoro-2-methyl-6-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Fluoro-2-methyl-6-nitrobenzonitrile” is a chemical compound with the CAS number 1255241-44-1 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of “3-Fluoro-2-methyl-6-nitrobenzonitrile” is 180.14 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical form of “3-Fluoro-2-methyl-6-nitrobenzonitrile” is a powder . Its predicted boiling point is 324.5±42.0 °C and its predicted density is 1.35±0.1 g/cm3 .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

3-Fluoro-2-methyl-6-nitrobenzonitrile has been utilized in various chemical synthesis processes. For instance, its analogues, like 2-Fluoro-5-nitrobenzonitrile, have been prepared and reacted with amines, amino acids, and NH-heteroaromatic compounds, contributing to the development of N-(2-cyano-4-nitrophenyl) derivatives. These derivatives have been studied for their proton magnetic resonance spectra, providing insights into the structural aspects of such compounds (Wilshire, 1967).

Radiochemistry and Imaging Agents

In radiochemistry, 3-Fluoro-2-methyl-6-nitrobenzonitrile-related compounds have shown promise. For example, the radiotracer [(18)F]FPEB, a derivative, has been investigated as a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5). This research included the development of automated radiosynthesis methods for clinical research, highlighting its potential in medical imaging and diagnostics (Lim et al., 2014).

Synthesis Techniques and Pesticide Development

The synthesis of 3-Fluoro-2-methyl-6-nitrobenzonitrile and its related compounds has also been a subject of study. A method using ortho-toluidine as a raw material led to the successful synthesis of 3-fluoro-4-methylbenzonitrile through various reactions. This synthesis method is noteworthy for its control and productivity, and the resulting product is considered significant for the development and production of new pesticides (Min, 2006).

Structural and Molecular Studies

Studies have also been conducted on the structures of related o-nitrobenzonitriles, which include compounds like 6-methyl-, 6-chloro-, and 5-chloro-2-nitrobenzonitrile, as well as 2,6-dinitrobenzonitrile. These studies provide detailed insights into the molecular structures and potential reactivities of these compounds, which can be extrapolated to understand the structural properties of 3-Fluoro-2-methyl-6-nitrobenzonitrile (Britton & Cramer, 1996).

Application in Pharmaceutical Synthesis

The compound has applications in pharmaceutical synthesis as well. For instance, its structural analogues have been used in the synthesis of fluorine-containing quinoline-2,3-dicarboxylates, a process crucial for developing certain pharmaceuticals (Kotovskaya et al., 2009).

Thermodynamic and Structural Analysis

Thermodynamic functions for the solubility of related compounds, like 3-nitrobenzonitrile, in various organic solvents have been studied. This research provides valuable data for understanding the solubility behavior of 3-Fluoro-2-methyl-6-nitrobenzonitrile in different solvents, which is essential for its application in various chemical processes (Chen et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-2-methyl-6-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARJFUGLPPAQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)

![Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430790.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)

![2-((2-chlorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430794.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one](/img/structure/B2430795.png)

![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430798.png)

![3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2430801.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)

![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2430807.png)